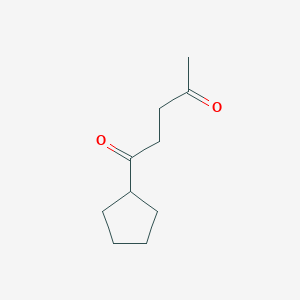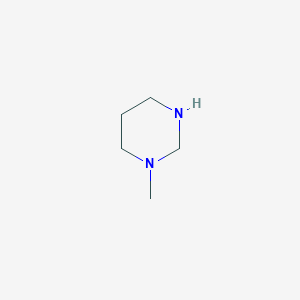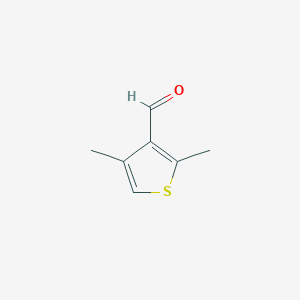
2,4-dimethylthiophene-3-carbaldehyde
概述
描述
2,4-dimethylthiophene-3-carbaldehyde is an organosulfur compound with the molecular formula C7H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene derivatives are treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . Another method involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.
化学反应分析
Types of Reactions: 2,4-dimethylthiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific reaction conditions to achieve desired products.
Major Products Formed:
Oxidation: 2,4-Dimethylthiophene-3-carboxylic acid.
Reduction: 2,4-Dimethylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
2,4-dimethylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism by which 2,4-dimethylthiophene-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary widely depending on the specific derivative and its intended use.
相似化合物的比较
Thiophene-2-carboxaldehyde: Another thiophene derivative with similar reactivity but different substitution patterns.
2,4-Dimethylthiophene-3-carboxylic acid: The oxidized form of 2,4-dimethylthiophene-3-carbaldehyde.
4,5-Dimethylthiophene-2-carboxaldehyde: A closely related compound with methyl groups at different positions on the thiophene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis and a valuable compound in various research and industrial applications.
属性
CAS 编号 |
63826-85-7 |
|---|---|
分子式 |
C7H8OS |
分子量 |
140.20 g/mol |
IUPAC 名称 |
2,4-dimethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-5-4-9-6(2)7(5)3-8/h3-4H,1-2H3 |
InChI 键 |
YWFAGBQENUFCPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1C=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
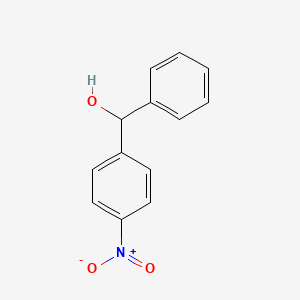
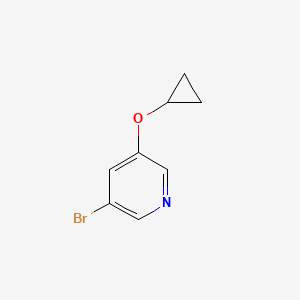
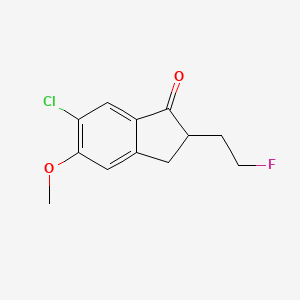
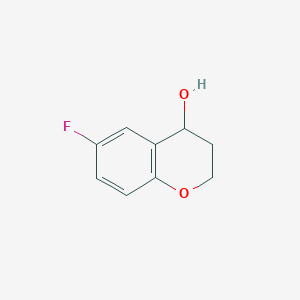
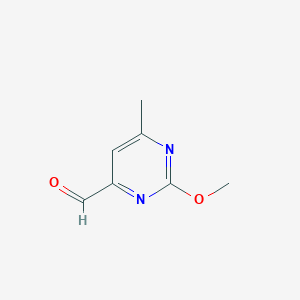
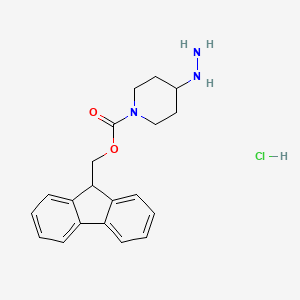
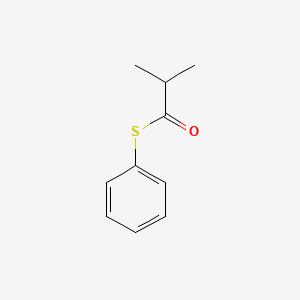

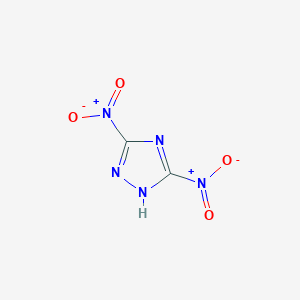
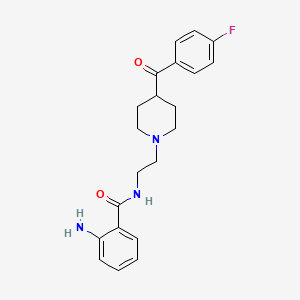
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-](/img/structure/B8786969.png)
